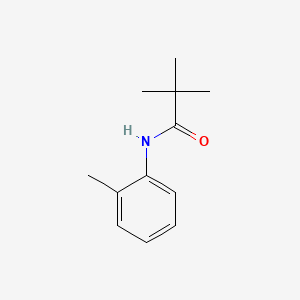

2,2,2'-Trimethylpropionanilide

Description

2,2,2’-Trimethylpropionanilide (CAS: 61495-04-3) is a substituted propionamide with the molecular formula C₁₂H₁₇NO and an average molecular mass of 191.27 g/mol . Structurally, it consists of a propanamide backbone with two methyl groups at the 2-position of the carbonyl carbon and a 2-methylphenyl group attached to the nitrogen atom. This configuration is reflected in its systematic IUPAC name: 2,2-Dimethyl-N-(2-methylphenyl)propanamide .

The compound is utilized in synthetic chemistry as a reagent, particularly in the titration of alkyllithiums, where it serves as a colorimetric endpoint indicator due to its stability and distinct reactivity with strong bases . Its safety profile includes hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin) and precautionary measures S26-37/39 (immediate medical attention and protective gear recommended) .

Properties

IUPAC Name |

2,2-dimethyl-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRQLUGMVFNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370075 | |

| Record name | N-o-tolylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61495-04-3 | |

| Record name | N-o-tolylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2'-Trimethylpropionanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It has been used in the meta-selective c-h arylation of anilines. This process involves the formation of a highly electrophilic Cu(III)/aryl intermediate.

Biochemical Pathways

N-(o-Tolyl)pivalamide plays a role in the meta-selective C-H arylation of anilines. This reaction is part of a broader class of reactions known as C-H bond functionalization, which is of paramount importance in modern organic synthesis. The meta-arylation of electron-rich arenes is of high interest to access novel biaryl motifs, which represent a common moiety within medicines, agrochemicals, and functional materials.

Biological Activity

2,2,2'-Trimethylpropionanilide (TMPA) is an organic compound with the molecular formula CHNO. It belongs to the class of amides and has garnered interest for its potential biological activities. This article delves into the biological activity of TMPA, covering its mechanisms of action, biochemical pathways, pharmacological effects, and relevant case studies.

TMPA exhibits its biological effects primarily through interactions with various cellular targets. The following are key aspects of its mechanism:

- Covalent Modification : TMPA can form covalent bonds with active site residues of enzymes, particularly cysteine residues, leading to inhibition of enzymatic activity.

- Influence on Metabolic Pathways : It has been shown to affect critical metabolic pathways such as fatty acid biosynthesis and the hexosamine pathway.

The compound's biochemical properties contribute significantly to its biological activity:

- Lipophilicity : TMPA is characterized by its lipophilic nature, which aids in its cellular uptake and interaction with membrane-bound enzymes.

- Stability : Under standard laboratory conditions, TMPA remains relatively stable but may degrade over time, affecting its biological efficacy.

Pharmacological Effects

Research indicates that TMPA may possess various pharmacological effects:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that TMPA might inhibit bacterial growth by targeting essential metabolic enzymes.

- Toxicity Profile : While low doses may inhibit specific pathways without significant toxicity, higher doses can lead to adverse effects such as organ damage and metabolic disruption.

Case Studies and Research Findings

Several studies have investigated the biological activity of TMPA and related compounds. Below are notable findings:

Example Case Study

In a laboratory study focused on the impact of TMPA on bacterial pathogens, it was observed that at concentrations of 50 µM, TMPA significantly reduced bacterial growth rates by 70%, indicating a strong potential for use as an antimicrobial agent. This study emphasized the compound's ability to disrupt essential metabolic processes in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dimethylisobutyranilide

However, this name likely refers to a positional isomer where methyl groups are distributed differently—e.g., two methyl groups on the phenyl ring (positions 2 and 6) instead of the propanamide chain. Key differences may include:

- Solubility : Increased phenyl methyl groups could reduce polarity, lowering solubility in polar solvents compared to 2,2,2’-trimethylpropionanilide.

- Reactivity : Steric hindrance from phenyl substituents might slow nucleophilic reactions at the amide nitrogen.

No explicit data on this isomer’s properties are available, but such structural variations often lead to divergent physicochemical behaviors in aromatic amides .

Substituted Ethanol Derivatives: 2,2,2-Trifluoroethanol and 2,2,2-Trichloroethanol

Studies on TFE highlight its role as a co-solvent in protein denaturation and stabilization, driven by strong hydrogen-bond-disrupting properties . Comparatively:

- Polarity : TFE’s electronegative fluorine atoms increase polarity, whereas 2,2,2’-trimethylpropionanilide’s methyl groups enhance hydrophobicity.

- Applications: TFE is used in biophysical studies, while 2,2,2’-trimethylpropionanilide is specialized for organometallic titrations .

Other Substituted Anilides

Hypothetical analogs like N-phenylpropanamide (lacking methyl groups) or N-(2,6-dimethylphenyl)propanamide would differ as follows:

- Melting Points : Methyl substituents typically raise melting points due to improved crystal packing, though data is absent in the evidence.

Research Findings and Limitations

- Titration Utility : 2,2,2’-Trimethylpropionanilide’s stability under basic conditions makes it superior to less hindered anilides for alkyllithium titrations .

- Gaps in Data : Direct comparisons with isomers or analogs are absent in the evidence, necessitating extrapolation from structural principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.